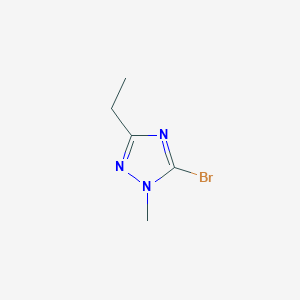
5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Übersicht
Beschreibung
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, or 5-BrMTFMT, is a heterocyclic compound that is used in a variety of laboratory experiments. It is a versatile molecule that can be used for a variety of purposes, including as a synthetic intermediate in organic synthesis, as a catalyst in biochemistry, and as a reagent in chemical reactions. The structure and properties of 5-BrMTFMT make it an ideal molecule for a variety of applications.
Wirkmechanismus
The mechanism of action of 5-BrMTFMT is not yet fully understood. It is believed to act as a catalyst in the synthesis of compounds, as well as in the oxidation of alcohols. It has also been suggested that 5-BrMTFMT may act as a Lewis acid, which is a type of acid that can form a covalent bond with a base. This covalent bond can then facilitate the reaction of the base with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BrMTFMT are not yet fully understood. However, it has been suggested that it may have an effect on the activity of enzymes and other proteins, as well as on the metabolism of certain compounds. It has also been suggested that 5-BrMTFMT may have an effect on the structure and function of cells, as well as on the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-BrMTFMT in laboratory experiments include its versatility, its low cost, and its ease of use. It is also a relatively stable compound, which makes it suitable for use in a variety of experiments. The main limitation of 5-BrMTFMT is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
In the future, it is likely that 5-BrMTFMT will be used in a variety of research applications, including in the study of enzyme kinetics, the study of enzyme-catalyzed reactions, and the study of cell structure and function. It is also likely that 5-BrMTFMT will be used in the development of new synthetic methods and reagents, as well as in the development of new drugs and pharmaceuticals. Finally, it is possible that 5-BrMTFMT could be used in the development of new materials and technologies, such as nanomaterials and sensors.
Wissenschaftliche Forschungsanwendungen
5-BrMTFMT is widely used in scientific research, particularly in organic synthesis, biochemistry, and chemical reactions. It has been used as a catalyst in the synthesis of a variety of compounds, including amino acids, peptides, and nucleosides. It has also been used as a reagent in chemical reactions, such as the synthesis of heterocyclic compounds and the oxidation of alcohols. In addition, 5-BrMTFMT has been used in the study of enzyme kinetics and the study of enzyme-catalyzed reactions.
Eigenschaften
IUPAC Name |
5-bromo-1-methyl-3-(trifluoromethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF3N3/c1-11-3(5)9-2(10-11)4(6,7)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJZTZADIAJBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1378144.png)

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1378149.png)





![3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1378157.png)
![5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1378159.png)
![8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride](/img/structure/B1378162.png)
